molecular formula C21H15NO3 B15044931 N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B15044931
M. Wt: 329.3 g/mol
InChI Key: JMPLZEPBXJXFIB-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound with the molecular formula C17H13NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 2-hydroxyacetophenone with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
  • Chromone-2-carboxamide derivatives

Uniqueness

N-(2-methylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of the chromene ring system. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

N-(2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C21H15NO3/c1-13-6-2-5-9-18(13)22-20(23)17-12-16-15-8-4-3-7-14(15)10-11-19(16)25-21(17)24/h2-12H,1H3,(H,22,23)

InChI Key

JMPLZEPBXJXFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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